
1-(3-硝基苯基)吡咯烷-2-酮
描述
1-(3-Nitrophenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a nitrophenyl group at the 1-position
科学研究应用
1-(3-Nitrophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用机制
Target of Action
The primary targets of 1-(3-Nitrophenyl)pyrrolidin-2-one are currently unknown. The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and changes caused by 1-(3-Nitrophenyl)pyrrolidin-2-one remain to be elucidated.
Biochemical Pathways
Given the diversity of biological activities associated with pyrrolidine derivatives , it is likely that 1-(3-Nitrophenyl)pyrrolidin-2-one could affect multiple pathways
Pharmacokinetics
The pharmacokinetic properties of 1-(3-Nitrophenyl)pyrrolidin-2-one, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. These properties are crucial for understanding the compound’s bioavailability. Pyrrolidine derivatives are known to have diverse ADME properties, which can be influenced by the specific structure of the compound .
Result of Action
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that 1-(3-Nitrophenyl)pyrrolidin-2-one could have multiple effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating and a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of 1-(3-Nitrophenyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1-(3-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 1-(3-Aminophenyl)pyrrolidin-2-one.
Substitution: Various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.
相似化合物的比较
- 1-(4-Nitrophenyl)pyrrolidin-2-one
- 1-(2-Nitrophenyl)pyrrolidin-2-one
- 1-(3-Chlorophenyl)pyrrolidin-2-one
Comparison: 1-(3-Nitrophenyl)pyrrolidin-2-one is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to its isomers, the 3-nitro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .
属性
IUPAC Name |
1-(3-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-2-6-11(10)8-3-1-4-9(7-8)12(14)15/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSTAQTJIWEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363776 | |
| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61372-79-0 | |
| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
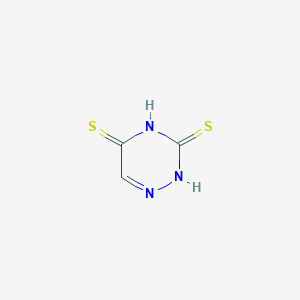
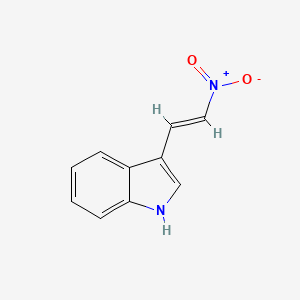
![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)


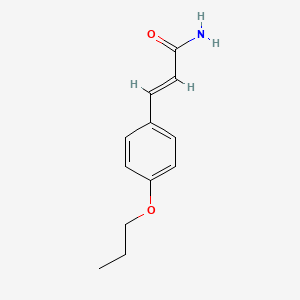
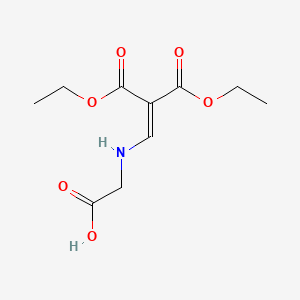
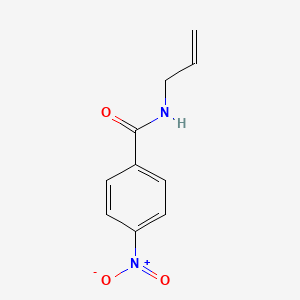
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)


